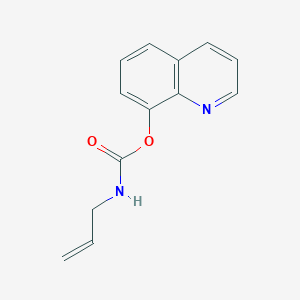
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents . The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans .
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)benzofuran-5-carboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-benzofuran-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.
5-Methoxybenzofuran-2-carboxylic acid: This compound has a methoxy group at a different position on the benzofuran ring.
Uniqueness
2-(Methoxycarbonyl)benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H8O5 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-5-7-4-6(10(12)13)2-3-8(7)16-9/h2-5H,1H3,(H,12,13) |
Clave InChI |
IKYXACPCFDUFDX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)








![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)



